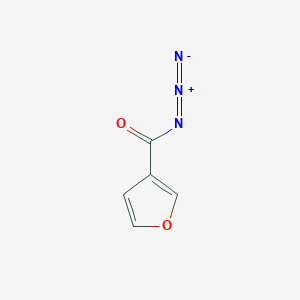

Furan-3-carbonyl azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan-3-carbonyl azide is an organic compound belonging to the class of azides, which are characterized by the presence of the azide functional group (-N₃) This compound is derived from furan, a heterocyclic aromatic organic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom

Mechanism of Action

Target of Action

Furan-3-carbonyl azide, like other furan derivatives, has been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives are known for their reactivity . They can undergo various structural reactions, which makes them versatile in the field of organic chemistry and medicinal chemistry .

Biochemical Pathways

Furan derivatives are known to be involved in a wide range of biological activities . For instance, furan-containing compounds have been used in the fight against bacterial strain-caused infection .

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Action Environment

It’s worth noting that the synthesis and application of furan derivatives are part of a broader shift in the chemical industry from traditional resources such as crude oil to biomass . This shift is driven by the need for more sustainable and environmentally friendly practices .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-3-carbonyl azide can be synthesized through the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-carbonyl chloride, which is then treated with sodium azide to yield this compound. The reaction conditions typically involve:

Step 1: Conversion of furan-3-carboxylic acid to furan-3-carbonyl chloride using thionyl chloride in an anhydrous solvent such as diethyl ether at low temperatures (0°C).

Step 2: Reaction of furan-3-carbonyl chloride with sodium azide in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: Furan-3-carbonyl azide undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Reduction Reactions: this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Rearrangement: Heating in the presence of a suitable catalyst.

Major Products:

Primary Amines: Formed through reduction reactions.

Isocyanates: Formed through rearrangement reactions.

Scientific Research Applications

Furan-3-carbonyl azide has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Explored for its potential in drug discovery and development due to its reactivity and ability to form bioactive molecules.

Material Science: Utilized in the preparation of functional materials, such as polymers and coatings, through its incorporation into polymer backbones.

Bioconjugation: Employed in bioconjugation techniques to link biomolecules for studying biological processes.

Comparison with Similar Compounds

Furan-3-carbonyl azide can be compared with other similar compounds, such as:

Furan-2-carbonyl azide: Similar in structure but with the azide group attached to the second carbon of the furan ring.

Benzoyl azide: An aromatic azide with the azide group attached to a benzene ring.

Acyl azides: A broader class of compounds with the azide group attached to an acyl group.

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the azide group with the aromatic nature of the furan ring. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name |

furan-3-carbonyl azide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-8-7-5(9)4-1-2-10-3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPRNHUAJNVNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

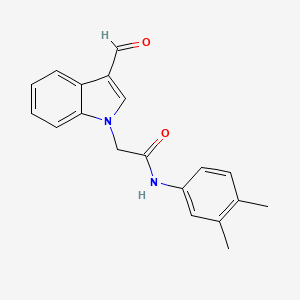

![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)

![1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone](/img/structure/B2842437.png)

![5-amino-N-(3,5-dimethoxyphenyl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842438.png)

![1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide](/img/structure/B2842440.png)

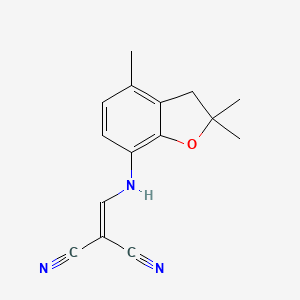

![2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2842444.png)

![1,6,7-trimethyl-3-(2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2842447.png)

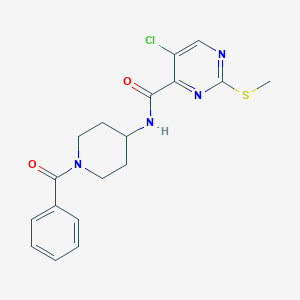

![2-[(2-chloropyridin-3-yl)formamido]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2842449.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842452.png)